molecular formula C14H14O4 B1399728 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid CAS No. 1154060-69-1

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid

Cat. No.: B1399728
CAS No.: 1154060-69-1
M. Wt: 246.26 g/mol
InChI Key: IDLZGUBBOIJNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is a chemical compound with the molecular formula C14H14O4, intended for research and development purposes exclusively . This molecule features a benzofuran core, a privileged structure in medicinal chemistry known for its diverse biological profile, fused with a carboxylic acid functional group and a hydroxycyclopentyl substituent. The benzofuran scaffold is recognized as a key structural motif in the development of novel therapeutic agents and is found in compounds with a wide range of reported biological activities, including antitumor, antimicrobial, and antioxidant properties . Carboxylic acids are highly versatile intermediates in organic synthesis. They serve as key starting materials and building blocks for various chemical transformations, such as amidation and esterification reactions, which are fundamental in the construction of more complex molecules, including polymers and nanomaterials . The presence of both the carboxylic acid and hydroxyl groups on this benzofuran derivative makes it a promising multifunctional synthon for researchers working in areas like synthetic methodology, pharmaceutical development, and materials science. Specifically, this compound can be utilized in the synthesis of novel chemical libraries for high-throughput screening in drug discovery programs, particularly those targeting oncology, given the established cytotoxic activity of numerous benzofuran derivatives against various cancer cell lines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-13(16)9-3-4-11-10(7-9)8-12(18-11)14(17)5-1-2-6-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLZGUBBOIJNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(O2)C=CC(=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate cyclopentyl derivative under acidic or basic conditions.

    Introduction of the Hydroxycyclopentyl Group: The hydroxycyclopentyl group can be introduced via a Grignard reaction, where a cyclopentylmagnesium halide reacts with the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carboxylic acid group.

    Substitution: Introduction of various substituents on the benzofuran core.

Scientific Research Applications

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and carboxylic acid groups play crucial roles in its interactions with these targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

Key Observations :

  • Polar substituents (e.g., pyridinyl in ) increase molecular weight and may enhance solubility in polar solvents.

Key Observations :

  • Benzofuran-5-carboxylic acid derivatives are frequently synthesized via coupling reactions (e.g., amidation , alkynylation ).

Key Observations :

  • Electron-withdrawing substituents (e.g., trifluoromethoxy in ) enhance inhibitory potency compared to simpler alkynyl groups.
  • The hydroxycyclopentyl group in the target compound may modulate interactions with enzymes or receptors, but further studies are needed.

Biological Activity

2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H14O4C_{14}H_{14}O_4. The structure consists of a benzofuran moiety, a cyclopentyl group, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays using various cancer cell lines have demonstrated promising results. For example, the compound showed significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values as detailed in Table 2.

Cell Line IC50 (µM)
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)15.3
MCF-7 (Breast Cancer)12.0

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound may form hydrogen bonds with bacterial proteins, disrupting essential metabolic processes.
  • Anticancer Mechanism : It appears to activate apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

  • Antimicrobial Screening : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including this compound. The results indicated a broad spectrum of activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
  • Cancer Cell Line Studies : A comprehensive study conducted on multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in lung and cervical cancer models. The study emphasized the need for further exploration into the pharmacokinetics and bioavailability of this compound .

Q & A

Q. What are the key synthetic routes for 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid?

The compound can be synthesized via cyclization and oxidation strategies. A common approach involves cyclizing precursors like hydroxybenzaldehyde derivatives with cyclopentyl-containing reagents, followed by oxidation to introduce the carboxylic acid group. Reaction conditions (e.g., base selection, temperature) must be optimized to avoid side products such as over-oxidized dicarboxylic acids or reduced alcohols .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

  • NMR : Use 1D 1H^1H/13C^{13}C-NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzofuran core and cyclopentyl group. The hydroxyl proton may appear as a broad singlet, while the carboxylic acid proton is typically absent in D2 _2O-exchanged spectra .
  • IR : Confirm the presence of hydroxyl (-OH, ~3200–3600 cm1 ^{-1}) and carboxylic acid (-COOH, ~2500–3000 cm1 ^{-1}) functional groups .
  • MS : High-resolution mass spectrometry (HRMS) can validate the molecular formula (C14 _{14}H14 _{14}O4 _4, m/z 246.26) .

Q. What role do the hydroxyl and carboxylic acid groups play in the compound’s reactivity?

The hydroxyl group on the cyclopentyl ring can participate in hydrogen bonding or act as a nucleophile in esterification or glycosylation reactions. The carboxylic acid group enables derivatization (e.g., amidation, salt formation) for solubility modulation or prodrug development .

Q. What solvents are suitable for solubility studies of this compound?

Preliminary solubility can be tested in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid’s hydrophilicity. For aqueous solubility, adjust pH to deprotonate the acid (e.g., sodium bicarbonate buffer). Partition coefficients (logP) should be calculated to predict lipid membrane permeability .

Q. How can computational methods predict thermochemical properties of this compound?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can calculate bond dissociation energies, ionization potentials, and solvation free energies. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Stepwise protection : Protect the hydroxyl group (e.g., silylation) before introducing the carboxylic acid to prevent oxidation side reactions .
  • Catalyst screening : Test palladium or copper catalysts for cyclization efficiency. For example, EDC•HCl has been used to activate carboxylic acids in anhydride formation for similar benzofuran derivatives .
  • Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions in real time .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Scenario : Overlapping 1H^1H-NMR signals from the cyclopentyl and benzofuran moieties.
  • Solution : Acquire 13C^{13}C-DEPT or HSQC to assign quaternary carbons. Compare experimental data with DFT-predicted chemical shifts .

Q. What strategies are recommended for studying the compound’s biological activity in vitro?

  • Target selection : Screen against enzymes with benzofuran-binding pockets (e.g., cytochrome P450s) using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) with IC50 _{50} determination. Reference structurally related compounds like 2-(2’,4’-dihydroxyphenyl)-5-propenylbenzofuran for activity benchmarks .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for degradation products like cyclopentanone (oxidation) or decarboxylated derivatives .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events .

Q. Can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT-guided design : Simulate transition states for reactions like esterification or Suzuki coupling. Incorporate solvent effects (PCM model) and compare activation energies for mechanistic insights .
  • Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.